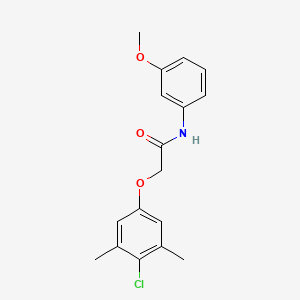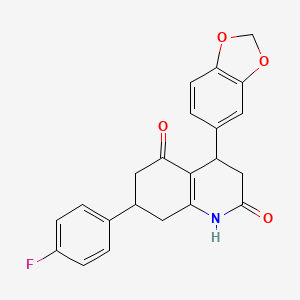![molecular formula C17H26ClN3O4S B4833874 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4833874.png)
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide
Vue d'ensemble
Description
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and mitosis. MLN8054 has been shown to inhibit the proliferation of cancer cells and is being studied as a potential anticancer agent.
Mécanisme D'action
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide works by inhibiting the activity of Aurora A kinase, which is a key regulator of cell division and mitosis. By inhibiting Aurora A kinase, 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide disrupts the normal cell cycle and prevents cancer cells from dividing and proliferating.
Biochemical and physiological effects:
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide in lab experiments is its specificity for Aurora A kinase, which allows for more targeted inhibition of cancer cells. However, one limitation is that 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide may not be effective against all types of cancer and may have limited efficacy in certain patient populations.
Orientations Futures
There are several future directions for research on 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide. One direction is to study its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms of action of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide and to identify biomarkers that can predict patient response to treatment.
Applications De Recherche Scientifique
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of cancer cells. It has been shown to be effective against several types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O4S/c1-3-16(17(22)19-7-8-20-9-11-25-12-10-20)21(26(2,23)24)15-6-4-5-14(18)13-15/h4-6,13,16H,3,7-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMQFXVFLJLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1CCOCC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-hydroxy-3-[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]butyl}-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol](/img/structure/B4833799.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4833805.png)

![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4833834.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4833838.png)
![1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4833848.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4833856.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]thiourea](/img/structure/B4833859.png)
![N-ethyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4833865.png)
![N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4833872.png)
![3-[5-(dimethylamino)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4833882.png)

![5-ethyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4833890.png)